molecular formula C12H21N3O B13220906 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine

Cat. No.: B13220906
M. Wt: 223.31 g/mol
InChI Key: RWAVSJMYJRHJNO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.

    Coupling of the Pyrazole and Morpholine Rings: The final step involves coupling the pyrazole and morpholine rings through a nucleophilic substitution reaction, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or morpholine derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require further research and validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)piperidine
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)pyrrolidine

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine is unique due to the presence of both the pyrazole and morpholine rings, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propan-2-ylmorpholine

InChI

InChI=1S/C12H21N3O/c1-8(2)15-5-6-16-7-11(15)12-9(3)13-14-10(12)4/h8,11H,5-7H2,1-4H3,(H,13,14)

InChI Key

RWAVSJMYJRHJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2COCCN2C(C)C

Origin of Product

United States

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